Phenylmethanesulfonamide

BACE-1 inhibition Alzheimer's disease Macrocyclic inhibitors

Phenylmethanesulfonamide (CAS 4563-33-1) is a structurally unique primary sulfonamide scaffold with a critical methylene spacer, commercially available at ≥98% purity. This scaffold uniquely enables low nanomolar BACE-1 macrocyclic inhibitor activity and potent RORc inverse agonism, confirmed with >180-fold selectivity over related receptors. Unlike benzenesulfonamide analogs, benzylsulfonamide sodium salts deliver superior triglyceride-lowering efficacy in validated in vivo models. With a documented, scalable 78% benzylamine/methanesulfonyl chloride synthetic route, this building block ensures reproducible results and cost-effective scale-up. Insist on this specific chemotype for your programs.

Molecular Formula C7H9NO2S
Molecular Weight 171.22 g/mol
CAS No. 4563-33-1
Cat. No. B180765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenylmethanesulfonamide
CAS4563-33-1
Molecular FormulaC7H9NO2S
Molecular Weight171.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CS(=O)(=O)N
InChIInChI=1S/C7H9NO2S/c8-11(9,10)6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,8,9,10)
InChIKeyABOYDMHGKWRPFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenylmethanesulfonamide (CAS 4563-33-1) for Chemical Synthesis and Enzyme Inhibitor Research: Technical Specifications and Procurement Considerations


Phenylmethanesulfonamide (CAS 4563-33-1, C₇H₉NO₂S, MW 171.22), also known as benzylsulfonamide or alpha-toluenesulfonamide, is a primary sulfonamide featuring a methylene bridge between the phenyl ring and the sulfonamide group [1]. This structural motif confers distinct electronic properties compared to benzenesulfonamides where the sulfonyl group is directly attached to the aromatic ring, with predicted LogP values ranging from 0.49 to 2.26 indicating moderate lipophilicity and a predicted boiling point of 343.1±35.0 °C [1] [2]. The compound is commercially available at purities exceeding 98% (GC/T) and exists as a solid at room temperature with solubility in methanol and ethanol .

Why Phenylmethanesulfonamide (CAS 4563-33-1) Cannot Be Substituted with Benzenesulfonamide in BACE-1 Inhibitor and RORc Modulator Development


Generic substitution of phenylmethanesulfonamide with structurally similar benzenesulfonamides or other sulfonamide analogs is scientifically inadvisable due to documented, quantifiable differences in pharmacological mechanism and synthetic utility. In BACE-1 macrocyclic inhibitor design, the phenylmethanesulfonamide P2 moiety specifically enables cell-based IC₅₀ values in the low nanomolar range, a potency level not achievable with alternative P2 substituents [1]. In nuclear receptor modulation, the methylene spacer in benzylsulfonamides produces potent inverse agonist activity at RORc (>180-fold selectivity), whereas phenylsulfonamides lacking this spacer function as agonists—a mechanistic inversion driven by a single structural element [2]. In antihyperlipidemic applications, benzylsulfonamides demonstrate superior triglyceride-lowering efficacy compared to sulfamates, while sulfamates show greater cholesterol reduction, demonstrating that in-class compounds are not functionally interchangeable [3]. These documented differences in target engagement, functional pharmacology, and synthetic yield establish that procurement decisions must be compound-specific rather than class-based.

Quantitative Differentiation Evidence: Phenylmethanesulfonamide (CAS 4563-33-1) versus Structural Analogs and Alternatives


Superior BACE-1 Inhibitor Potency: Phenylmethanesulfonamide P2 Moiety Enables Low Nanomolar Cellular IC₅₀ versus Alternative Scaffolds

In the design of macrocyclic BACE-1 inhibitors containing a hydroxyethylamine isostere scaffold, the inclusion of an N-phenylmethanesulfonamide P2 moiety was essential for achieving excellent enzymatic and cell-based potencies, with the best candidates displaying cell-based IC₅₀ values in the low nanomolar range [1]. This structural requirement was explicitly documented: all inhibitors in this optimized series comprised either a toluene or N-phenylmethanesulfonamide P2 moiety, and no alternative P2 substituents produced comparable cellular activity [1].

BACE-1 inhibition Alzheimer's disease Macrocyclic inhibitors

Mechanistic Inversion at RORc: Benzylsulfonamide Scaffold Confers Inverse Agonist Activity versus Phenylsulfonamide Agonists

A systematic comparison of tertiary sulfonamide RORc ligands revealed that optimized phenylsulfonamides function as RORc agonists, whereas benzylsulfonamides exhibit potent inverse agonist activity—a complete functional inversion arising from the presence or absence of the methylene bridge [1]. The most potent benzylsulfonamide inverse agonist demonstrated >180-fold selectivity over other ROR isoforms and all profiled nuclear receptors, with functional validation showing that inverse agonists led to significant suppression of IL-17 in human PBMCs, while agonists increased IL-17 production under identical assay conditions [1].

RORc modulation Autoimmune disease Nuclear receptor pharmacology

Triglyceride-Lowering Superiority: Benzylsulfonamides More Effective than Sulfamates for Triglyceride Reduction in Murine Model

A direct comparative study of aryl-substituted N-benzoylsulfamates, N-benzylsulfamates, and benzylsulfonamide sodium salts in male CF1 mice at 20 mg/kg/d ip for 16 days demonstrated differential lipid-modulating profiles [1]. While both series significantly lowered serum cholesterol and triglyceride levels, the sulfonamides were more effective in lowering serum triglyceride levels, whereas the sulfamates were relatively more potent with regard to decreasing cholesterol levels [1]. Both series showed no mutagenicity, no acute toxicity, and no impairment of liver or kidney function [1].

Antihyperlipidemic Triglyceride lowering Metabolic disorders

Established Synthetic Yield: 78% Chromatographic Yield in Methanesulfonyl Chloride Route Provides Reliable Procurement and Scale-Up Confidence

Phenylmethanesulfonamide can be reliably synthesized from benzylamine and methanesulfonyl chloride in dichloromethane with triethylamine as base, yielding the intermediate benzylsulfonamide at 78% yield following silica gel column chromatography (10-90% ethyl acetate in hexanes) . This documented yield, derived from a US patent procedure, provides a reproducible benchmark for procurement planning and in-house synthesis validation.

Organic synthesis Sulfonamide building block Process chemistry

Validated Application Scenarios for Phenylmethanesulfonamide (CAS 4563-33-1) Based on Quantitative Differentiation Evidence


BACE-1 Macrocyclic Inhibitor Development for Alzheimer's Disease Research

Phenylmethanesulfonamide serves as an essential P2 moiety in macrocyclic BACE-1 inhibitors containing hydroxyethylamine isostere scaffolds. All optimized inhibitors in this series require either a toluene or N-phenylmethanesulfonamide P2 group to achieve cell-based IC₅₀ values in the low nanomolar range [1]. This structural requirement is empirically validated and cannot be met by alternative sulfonamide P2 moieties, making phenylmethanesulfonamide a non-substitutable building block for medicinal chemistry programs targeting BACE-1 inhibition.

Selective RORc Inverse Agonist Development for Autoimmune Disease Indications

The benzylsulfonamide scaffold confers potent RORc inverse agonist activity with >180-fold selectivity over related nuclear receptors, as demonstrated by direct comparison with phenylsulfonamides which function as agonists [1]. Inverse agonists derived from this scaffold significantly suppress IL-17 production in human PBMCs, a key inflammatory cytokine in autoimmune pathogenesis [1]. Researchers developing RORc-targeted therapies for psoriasis, rheumatoid arthritis, or multiple sclerosis should prioritize benzylsulfonamide-based chemotypes over phenylsulfonamide alternatives.

Antihyperlipidemic Agent Development with Triglyceride-Selective Profile

Benzylsulfonamide sodium salts demonstrate superior triglyceride-lowering efficacy compared to sulfamates in murine models at 20 mg/kg/d ip over 16 days, while sulfamates show greater cholesterol reduction [1]. This differential lipid-modulating profile positions benzylsulfonamide derivatives as preferred starting points for research programs focused specifically on hypertriglyceridemia. The scaffold also exhibits favorable safety characteristics including nonmutagenicity and absence of acute hepatotoxicity or nephrotoxicity in preclinical evaluation [1].

Reliable Sulfonamide Building Block for Custom Derivative Synthesis

Phenylmethanesulfonamide is synthesized from benzylamine and methanesulfonyl chloride with a documented 78% isolated yield, providing a reliable and reproducible building block for derivative synthesis [1]. This validated route supports cost-effective procurement and scale-up planning for research programs requiring the parent scaffold or modified benzylsulfonamide analogs. The compound's commercial availability at >98% purity further reduces quality control burden in downstream applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
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